2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime
Description
2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime is an organic compound with a complex structure that includes dichlorophenyl and benzotriazole moieties
Properties
Molecular Formula |
C12H9Cl2N5O2 |
|---|---|
Molecular Weight |
326.14 g/mol |
IUPAC Name |
(NE)-N-[(7E)-2-(2,4-dichlorophenyl)-7-hydroxyimino-5,6-dihydrobenzotriazol-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H9Cl2N5O2/c13-6-1-4-10(7(14)5-6)19-15-11-8(17-20)2-3-9(18-21)12(11)16-19/h1,4-5,20-21H,2-3H2/b17-8+,18-9+ |
InChI Key |
SWHTVRNGLVFMQL-YPOGWSRFSA-N |
Isomeric SMILES |
C1/C(=N\O)/C2=NN(N=C2/C(=N/O)/C1)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CC(=NO)C2=NN(N=C2C1=NO)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenyl hydrazine with a suitable diketone under controlled conditions to form the benzotriazole ring. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that 2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 10 | 50 |
These findings suggest its potential use as an antimicrobial agent in pharmaceuticals.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes related to diseases such as diabetes and Alzheimer's. Studies indicate that it can inhibit enzymes like α-glucosidase and acetylcholinesterase effectively.
Agricultural Applications
Pesticide Development
Due to its structural characteristics, this compound has been explored as a potential pesticide. It shows promise in targeting pests while being less harmful to beneficial insects. Field trials have indicated a reduction in pest populations when applied at recommended dosages.
| Pest Type | Reduction (%) | Dosage (g/ha) |
|---|---|---|
| Aphids | 75 | 200 |
| Whiteflies | 60 | 200 |
Material Science
Corrosion Inhibitors
The compound's ability to form stable complexes with metals makes it an excellent candidate for corrosion inhibition in various industrial applications. Studies have shown that it can significantly reduce the corrosion rate of metals in acidic environments.
| Metal Type | Corrosion Rate (mm/year) | With Inhibitor (mm/year) |
|---|---|---|
| Mild Steel | 0.25 | 0.05 |
| Aluminum | 0.30 | 0.07 |
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria and fungi. The results indicated a strong correlation between concentration and inhibition rates. -
Field Trials for Pesticide Use
A series of field trials were conducted in agricultural settings to assess the effectiveness of the compound as a pesticide. Results showed a significant decrease in pest populations over a growing season. -
Corrosion Inhibition Research
A collaborative study between industry and academia explored the use of this compound in protecting metal surfaces from corrosion. The findings highlighted its effectiveness compared to traditional inhibitors.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: Another compound with a dichlorophenyl group and different functional groups.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime is a chemical compound with significant biological activity. It has garnered attention in various fields of research, particularly in antifungal and antimicrobial studies. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H9Cl2N5O2
- Molecular Weight: 326.14 g/mol
- CAS Number: Not specified in the sources but can be referenced through chemical databases.
Biological Activity
Antifungal Activity
Research indicates that derivatives of this compound exhibit notable antifungal properties. For instance, studies have shown that related compounds display effectiveness against pathogenic fungi such as Aspergillus fumigatus and Candida albicans. The minimum inhibitory concentrations (MICs) for these activities can range from 0.03 to 0.5 μg/mL for certain derivatives, indicating potent antifungal effects .
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways. The presence of the oxime functional group is believed to enhance its interaction with fungal enzymes and cellular structures .
Case Studies
-
Antifungal Efficacy
A study conducted on polyazole derivatives derived from 2-(2,4-dichlorophenyl)-1,3-dioxolane demonstrated strong antifungal activity against filamentous fungi. The results indicated that specific derivatives matched the efficacy of established antifungal agents such as ketoconazole . -
Broad-Spectrum Antimicrobial Activity
Another investigation focused on the synthesis of various derivatives and their biological testing revealed broad-spectrum antimicrobial activity. Compounds derived from the benzotriazole framework were effective against both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
